Capsanthin

Catalog No.
S522610
CAS No.
465-42-9
M.F
C40H56O3
M. Wt
584.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capsanthin

CAS Number

465-42-9

Product Name

Capsanthin

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1

InChI Key

VYIRVAXUEZSDNC-RDJLEWNRSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

solubility

In water, 3.41X10-10 mg/L at 25 °C (estimated)
Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.

Synonyms

all-trans-Capsanthin, all trans Capsanthin, Capsanthin, capsorubin, Paprika extract

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C

The exact mass of the compound Capsanthin is 584.4229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.41x10-10 mg/l at 25 °c (estimated)freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of carotenone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Capsanthin exhibits strong antioxidant activity. Studies have shown it can effectively scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases. In vitro and animal studies suggest capsanthin may offer protection against oxidative stress-related conditions like cardiovascular disease, neurodegenerative diseases, and certain types of cancer [1, 2].

[1] *Kim, S.-Y., et al. (2011). Antioxidant and anti-inflammatory activities of capsanthin in endothelial cells. Food and Chemical Toxicology, 49(12), 3106-3111. [2] *Liu, X.-H., et al. (2010). Neuroprotective effects of capsanthin against beta-amyloid-induced neurotoxicity in rats. Brain Research, 1324, 187-196.

Anti-Obesity Effects

Capsanthin may play a role in weight management. Research suggests it can stimulate thermogenesis, the process by which the body burns calories to generate heat [3]. Additionally, capsanthin may help suppress appetite and increase satiety, potentially leading to reduced calorie intake [4].

While these findings are promising, more human trials are necessary to confirm the effectiveness of capsanthin for weight loss and determine the optimal dosage.

[3] *Xu, J., et al. (2012). Capsanthin promotes browning and thermogenesis in white adipose tissue. Molecular Nutrition & Food Research, 56(7), 1075-1084. [4] *Ohnishi, S., et al. (2011). Capsanthin suppresses body fat accumulation and upregulates the mRNA level of UCP3 in brown adipose tissue of mice. Bioscience, Biotechnology, and Biochemistry, 75(4), 730-733.

Capsanthin is a natural red pigment belonging to the xanthophyll class of carotenoids, primarily found in the fruit of the Capsicum annuum species, which includes red bell peppers and cayenne peppers. It is recognized for its vibrant red color and is designated as E160c(i) in food coloring classifications. Capsanthin is notable for its high antioxidant capacity, attributed to its unique molecular structure, which features eleven conjugated double bonds, a conjugated keto group, and a cyclopentane ring . This compound not only contributes to the coloration of various foods but also plays a role in plant metabolism.

Capsanthin's mechanism of action is a growing area of research. Its strong antioxidant properties are believed to play a key role. Studies suggest it might help scavenge free radicals and singlet oxygen, potentially contributing to various health benefits [, ]. Additionally, research suggests capsanthin might support eye health by influencing macular pigment density and potentially aiding in maintaining healthy intraocular pressure [, ].

Capsanthin is generally considered safe for consumption in amounts typically found in food sources []. However, limited data exists on its safety in high doses as a concentrated supplement. More research is needed to determine any potential risks associated with high intake.

, particularly oxidation processes. Research indicates that capsanthin can form epoxides when reacted with reactive oxygen species such as superoxide anions and hydroxyl radicals. Specifically, it can produce both 5,6-epoxide and 5,8-epoxide derivatives through these oxidative reactions . Additionally, capsanthin can react with singlet oxygen to form endoperoxides, which further illustrates its reactivity under oxidative stress conditions .

Capsanthin exhibits various biological activities that contribute to its health benefits. Studies have shown that it may support eye health by helping to maintain intraocular pressure within a healthy range. In a clinical study involving Wistar rats, those administered capsanthin demonstrated normalized intraocular pressure compared to control groups . Furthermore, due to its antioxidant properties, capsanthin may protect cells from oxidative damage, which is linked to various chronic diseases.

Capsanthin is primarily synthesized in plants through the carotenoid biosynthetic pathway. The process involves several enzymatic reactions starting from geranylgeranyl diphosphate. Key enzymes in this pathway include phytoene synthase and phytoene desaturase, which catalyze the formation of carotenoids from simple precursors. Industrially, capsanthin can also be extracted from paprika oleoresin or synthesized via chemical methods that involve the manipulation of carotenoid precursors .

Capsanthin has diverse applications across various industries:

  • Food Industry: Used as a natural food coloring agent due to its appealing red hue.
  • Cosmetics: Incorporated into cosmetic products for its coloring properties and potential skin benefits.
  • Nutraceuticals: Explored for use in dietary supplements due to its antioxidant properties and health benefits.

Capsanthin shares structural similarities with other carotenoids but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundStructure FeaturesUnique Aspects
LuteinContains two hydroxyl groupsPrimarily found in green leafy vegetables; supports eye health.
ZeaxanthinContains two hydroxyl groupsKnown for its role in vision; found in corn and green peppers.
β-CaroteneTwo β-ionone ringsPrecursor to vitamin A; widely distributed in orange and green fruits.
CapsorubinSimilar structure but different functional groupsFound alongside capsanthin in paprika; less studied than capsanthin.

Capsanthin's distinct molecular structure contributes to its unique antioxidant capacity and biological activities, setting it apart from these similar compounds while still being part of the broader carotenoid family .

Distribution in Capsicum annuum Variants

Capsanthin represents the principal carotenoid pigment in Capsicum annuum species, contributing significantly to the characteristic red coloration of mature pepper fruits [1]. The compound accumulates predominantly in the chromoplasts of the pericarp during fruit ripening, where it can constitute up to 60% of total carotenoids [2]. Within the genus Capsicum, capsanthin concentrations demonstrate substantial variation among different cultivars and varieties.

Field studies of New Mexican landraces revealed capsanthin concentrations ranging from 468 to 1007 micrograms per gram dry weight fruit in mature red peppers [3]. In contrast, beta-carotene levels showed relatively less variation across these same landraces, ranging from 13 to 22 micrograms per gram dry weight fruit [3]. This differential variability suggests that capsanthin accumulation is subject to more complex genetic and environmental controls compared to other carotenoids.

Comprehensive analysis of multiple Capsicum annuum varieties demonstrates that capsanthin typically represents the most abundant carotenoid in red-fruited cultivars. In red bell peppers, capsanthin constitutes approximately 34.7% of total carotenoids, while beta-carotene accounts for 11.6% and violaxanthin for 9.9% [4]. Black paprika varieties show even higher capsanthin concentrations, with the compound representing 42% of total carotenoids in mature red fruits, accompanied by zeaxanthin at 8%, capsorubin at 3.2%, and beta-carotene at 7% [4].

The distribution of capsanthin across different color variants within Capsicum annuum reveals distinct patterns. Yellow-fruited varieties typically lack capsanthin entirely, instead accumulating violaxanthin (34%), antheraxanthin (10.5%), lutein (9.2%), and zeaxanthin (8.5%) as their primary carotenoids [4]. This absence of capsanthin in yellow cultivars results from mutations in the capsanthin-capsorubin synthase gene, which prevents the conversion of precursor carotenoids into capsanthin [5].

Orange-fruited Capsicum annuum varieties occupy an intermediate position in the carotenoid profile spectrum. These cultivars typically contain substantial amounts of beta-carotene and beta-cryptoxanthin but lack the high concentrations of capsanthin characteristic of red varieties [6]. The orange coloration results from the accumulation of these intermediate carotenoids without the final enzymatic conversion to capsanthin.

Regional variations in capsanthin content have been documented across different geographical populations of Capsicum annuum. Chinese pepper varieties show distinct capsanthin accumulation patterns compared to their American counterparts, with some Chinese cultivars displaying unique genetic variants of the capsanthin-capsorubin synthase gene [5]. These genetic differences contribute to variations in both capsanthin concentration and the ratio of capsanthin to other carotenoids.

The temporal dynamics of capsanthin accumulation during fruit development follow a consistent pattern across most Capsicum annuum varieties. In immature green fruits, capsanthin is typically absent or present in minimal quantities, with lutein (31.9%) and beta-carotene (11.3%) serving as the primary carotenoids [4]. As fruits transition through intermediate ripening stages, capsanthin begins to accumulate gradually, eventually reaching maximum concentrations in fully mature red fruits where it can comprise 29% to 42% of total carotenoids [4].

Non-Capsicum Plant Sources and Taxonomic Patterns

Beyond the well-documented occurrence in Capsicum species, capsanthin has been identified in several taxonomically diverse plant families, revealing interesting patterns of distribution across angiosperms. The presence of capsanthin in non-Capsicum sources demonstrates the broader biological significance of this carotenoid compound.

Within the family Liliaceae, capsanthin has been conclusively identified in multiple Lilium species, particularly in the red tepals of Asiatic hybrid lilies [2]. The compound occurs in the flower petals where it contributes to the characteristic red pigmentation. Detailed analysis of Lilium tigrinum petals has revealed not only capsanthin but also related compounds including capsanthin 5,6-epoxide and 5,6-diepicapsokarpoxanthin [7]. The taxonomic distribution within Lilium appears to correlate with flower color, with red-flowered species consistently showing capsanthin presence while other color variants lack this compound.

The family Berberidaceae represents another significant source of capsanthin outside the Solanaceae. Multiple species within the genus Berberis have been confirmed to contain capsanthin in their fruits [2] [8]. This taxonomic pattern suggests that capsanthin biosynthesis capability evolved independently in this family or represents an ancient trait that has been maintained in specific lineages. The presence of capsanthin in Berberis fruits indicates that the compound may serve similar ecological functions across different taxonomic groups.

Asparagus officinalis, belonging to the family Asparagaceae, provides perhaps the most thoroughly studied example of capsanthin occurrence outside traditional sources. Both ripe and unripe fruits of Asparagus officinalis contain capsanthin along with an extensive array of related carotenoids including capsorubin, capsanthin 5,6-epoxide, antheraxanthin, violaxanthin, neoxanthin, mutatoxanthin epimers, zeaxanthin, lutein, beta-cryptoxanthin, and beta-carotene [9] [10]. The comprehensive carotenoid profile in Asparagus officinalis fruits suggests a sophisticated carotenoid biosynthesis pathway similar to that found in Capsicum species [11].

The genus Aesculus (horse chestnut) within the family Sapindaceae represents another documented source of capsanthin, though the compound occurs in a different tissue type compared to other sources. In Aesculus species, capsanthin accumulates primarily in the anthers of flowers rather than in fruits [7]. This tissue-specific distribution pattern suggests that capsanthin may serve specialized functions related to reproductive biology in these species.

Analysis of the taxonomic distribution reveals several interesting patterns. First, capsanthin occurrence appears to be concentrated in specific tissue types across different families - predominantly in fruits for Capsicum, Berberis, and Asparagus, and in floral structures for Lilium and Aesculus. Second, the presence of capsanthin often correlates with red pigmentation, suggesting consistent optical and potentially ecological functions across taxonomic boundaries.

The biosynthetic pathway for capsanthin in non-Capsicum sources appears to follow similar enzymatic steps, involving the conversion of violaxanthin and antheraxanthin through the action of capsanthin-capsorubin synthase [2]. This biochemical conservation across taxonomically distant families suggests either independent evolution of similar enzymatic capabilities or conservation of an ancient biosynthetic pathway.

Phylogenetic analysis of carotenoid biosynthesis genes across these diverse plant families could provide insights into the evolutionary origins of capsanthin production. The scattered taxonomic distribution of capsanthin-producing species suggests that this capability may have evolved multiple times independently, possibly in response to similar ecological pressures or functional requirements.

Environmental and Agronomic Influences on Accumulation

Environmental factors exert profound influences on capsanthin accumulation in plant tissues, with temperature, light intensity, water availability, and nutrient status all playing critical roles in determining final capsanthin concentrations. Understanding these environmental controls is essential for optimizing cultivation practices and predicting capsanthin levels under varying growing conditions.

Temperature represents one of the most significant environmental factors affecting capsanthin biosynthesis. Research on Capsicum annuum has demonstrated that temperatures between 21 and 30 degrees Celsius provide optimal conditions for capsanthin accumulation [12]. At 30 degrees Celsius, the expression of key biosynthetic genes including phytoene synthase increases dramatically, leading to enhanced production of carotenoid precursors that are subsequently converted to capsanthin [12]. This temperature optimum reflects the tropical origins of Capsicum species and their evolutionary adaptation to warm climates.

Postharvest temperature treatments can significantly influence capsanthin accumulation even after fruit removal from the plant. Controlled studies have shown that incubation at 30 degrees Celsius for four days results in substantial increases in free capsanthin content in pepper fruits [12]. The temperature effect appears to operate through multiple mechanisms, including enhanced gene expression, increased enzyme activity, and accelerated conversion of precursor compounds.

Light intensity and quality profoundly impact capsanthin synthesis through their effects on photosynthetic processes and gene expression. High light intensities generally promote carotenoid accumulation, including capsanthin, as part of photoprotective mechanisms [2]. However, the relationship between light and capsanthin accumulation is complex, with both positive and negative effects documented depending on light intensity and duration.

Water stress represents another critical environmental factor influencing capsanthin accumulation. Drought conditions have been shown to significantly affect capsanthin synthesis in pepper fruits, with moderate to severe drought having the greatest impact on accumulation [13]. The effect of drought stress operates primarily through its influence on gene expression rather than direct enzymatic inhibition. Specifically, drought stress has minimal effect on capsanthin-capsorubin synthase gene expression but significantly impacts the expression of lycopene-beta-cyclase and beta-carotene hydroxylase genes [13].

Importantly, the effects of drought stress on capsanthin accumulation are reversible. When water is supplied to drought-stressed plants during fruit development and ripening stages, capsanthin levels can be restored to normal ranges [13]. This plasticity suggests that capsanthin biosynthesis is highly responsive to environmental conditions and can adjust rapidly when conditions improve.

Cold stress presents another environmental challenge that influences capsanthin accumulation. Low-temperature exposure activates multiple stress response pathways that can either enhance or inhibit carotenoid biosynthesis depending on the specific conditions and duration of exposure [14]. Cold stress typically increases the expression of carotenoid biosynthesis genes as part of a broader stress response mechanism, potentially leading to increased capsanthin accumulation in some circumstances.

Nutrient availability, particularly nitrogen and phosphorus status, affects capsanthin accumulation through its influence on overall plant metabolism and gene expression. Nutrient-stressed plants often show altered carotenoid profiles, though the specific effects on capsanthin can vary depending on the type and severity of nutrient limitation.

Agronomic practices can be optimized to maximize capsanthin accumulation based on understanding of these environmental influences. Controlled environment production systems can maintain optimal temperature ranges throughout fruit development, while irrigation management can prevent drought stress during critical accumulation periods. Light management through greenhouse design or supplemental lighting can ensure adequate photosynthetic activity to support carotenoid biosynthesis.

The integration of multiple environmental factors creates complex interactions that influence final capsanthin concentrations. For example, the combination of optimal temperature and adequate water availability produces synergistic effects on capsanthin accumulation that exceed the sum of individual factor effects. Understanding these interactions is crucial for developing comprehensive management strategies.

Ecological Roles in Plant Physiology

Capsanthin serves multiple critical ecological functions in plant physiology, extending far beyond its role as a simple pigment compound. These diverse physiological roles have shaped the evolution and distribution of capsanthin-producing species and continue to influence their ecological interactions and survival strategies.

The primary ecological function of capsanthin relates to its exceptional antioxidant properties. With eleven conjugated double bonds, a conjugated keto group, and a cyclopentane ring, capsanthin exhibits superior antioxidant capacity compared to other carotenoids [1]. This enhanced antioxidant activity provides crucial protection against oxidative stress generated by environmental challenges including high light intensity, temperature extremes, and pathogen attack.

In photosynthetic tissues, capsanthin functions as a critical component of photoprotective mechanisms. The compound serves as an efficient quencher of singlet oxygen, a highly reactive species produced during photosynthesis under high light conditions [15]. This photoprotective function is particularly important during periods of environmental stress when photosynthetic apparatus is vulnerable to oxidative damage. The accumulation of capsanthin in chromoplasts during fruit ripening reflects the transition from photosynthetic to storage metabolism, where antioxidant protection becomes increasingly important [16].

The role of capsanthin in plant defense mechanisms extends beyond antioxidant protection to include direct antimicrobial activities. Research has demonstrated that capsanthin completely inhibits both the growth and toxin production of Aspergillus flavus, a pathogenic fungus that produces dangerous aflatoxins [2]. This antimicrobial activity suggests that capsanthin accumulation in fruits and other plant tissues serves as a chemical defense mechanism against fungal pathogens.

The defensive function of capsanthin is particularly evident in the context of fruit protection. In Capsicum species, capsanthin accumulates to high concentrations in mature fruits where it provides protection against both fungal attack and insect damage [17]. The compound works synergistically with capsaicinoids to create a comprehensive defense system that protects seeds from destruction while allowing dispersal by appropriate animal vectors.

Capsanthin participates in complex signaling networks that regulate plant responses to environmental stress. The compound and its derivatives function as stress signal molecules that mediate gene expression changes in response to oxidative conditions [18] [19]. This signaling function allows plants to mount appropriate defensive responses when environmental conditions threaten cellular integrity.

The evolution of capsanthin biosynthesis represents an adaptive response to oxidative stress conditions that became prevalent during the Great Oxidation Event approximately 2.5 billion years ago [20]. The development of sophisticated carotenoid biosynthesis pathways, including those producing capsanthin, provided crucial survival advantages in increasingly oxidative environments.

In reproductive tissues, capsanthin serves specialized functions related to pollinator attraction and seed protection. The bright red coloration provided by capsanthin in flowers and fruits serves as a visual signal to appropriate pollinators and seed dispersers [21]. This signaling function has coevolved with animal behavior to create mutualistic relationships that benefit both plants and their animal partners.

The seasonal accumulation patterns of capsanthin reflect its ecological roles in plant physiology. In deciduous species, capsanthin accumulation often increases during senescence as chlorophyll degrades and photoprotective mechanisms become increasingly important. This temporal pattern ensures maximum protection during vulnerable transition periods.

Environmental stress conditions frequently trigger increased capsanthin accumulation as part of broader stress response mechanisms. Plants exposed to drought, temperature extremes, or high light intensities typically show enhanced capsanthin biosynthesis, reflecting the compound's importance in stress tolerance [14] [22]. This stress-responsive accumulation demonstrates the dynamic nature of capsanthin's ecological functions.

Evolutionary Significance Across Angiosperms

The evolutionary significance of capsanthin across angiosperm lineages reflects broader patterns of carotenoid evolution and the development of specialized metabolic pathways in flowering plants. Understanding capsanthin's evolutionary context provides insights into both the origins of this compound and its continuing ecological importance in modern plant communities.

The evolution of carotenoid biosynthesis pathways, including those producing capsanthin, represents a fundamental adaptation to oxidative environmental conditions that emerged during Earth's early history [20]. The development of sophisticated carotenoid synthesis capabilities provided crucial survival advantages as atmospheric oxygen levels increased and created increasingly oxidative conditions for photosynthetic organisms.

Phylogenetic analysis of angiosperm evolution reveals that the major diversification of flowering plants occurred during the Cretaceous period, approximately 140-180 million years ago [23]. This rapid radiation produced most extant angiosperm lineages and established the taxonomic framework within which capsanthin-producing species evolved [24]. The scattered distribution of capsanthin across taxonomically distant families suggests that this biosynthetic capability evolved multiple times independently during angiosperm diversification.

The evolution of capsanthin biosynthesis appears to be closely linked to the evolution of specialized plastid types, particularly chromoplasts [25]. These non-photosynthetic plastids evolved from chloroplasts through complex developmental processes and became specialized for carotenoid storage and metabolism. The development of chromoplasts provided the cellular machinery necessary for high-level capsanthin accumulation in fruits and flowers.

Molecular evolution studies of carotenoid biosynthesis genes reveal that the enzymes responsible for capsanthin production show evidence of positive selection and functional diversification [26]. The capsanthin-capsorubin synthase enzyme, in particular, represents a specialized enzyme that evolved to catalyze the final steps of capsanthin biosynthesis. This enzyme shows considerable sequence variation across different plant families, suggesting ongoing evolutionary refinement of its function.

The evolutionary relationship between capsanthin production and fruit development reflects broader patterns of angiosperm evolution related to seed dispersal strategies [21]. The evolution of fleshy fruits with bright red coloration, often achieved through capsanthin accumulation, represents a key innovation that facilitated the ecological success of many angiosperm lineages. This innovation enabled plants to exploit animal dispersal agents and expand their geographic ranges.

Coevolutionary relationships between capsanthin-producing plants and their animal dispersers have shaped the evolution of both groups. The development of color vision in many animal groups, particularly birds and mammals, coevolved with the evolution of brightly colored fruits and flowers. This coevolutionary process created feedback loops that drove the evolution of increasingly sophisticated visual signaling systems based on carotenoid pigments.

The evolution of capsanthin production in flowers reflects the broader evolution of angiosperm reproductive strategies. The development of complex flower structures with specialized pigmentation patterns, often involving capsanthin and other carotenoids, facilitated the evolution of specialized pollination relationships. These relationships contributed to the remarkable diversification of angiosperm species through reproductive isolation and adaptive radiation.

Genome duplication events, which are common in angiosperm evolution, have played important roles in the evolution of carotenoid biosynthesis pathways [23]. Whole-genome duplications provided the raw material for the evolution of new enzyme functions through gene duplication and subsequent divergence. Many of the specialized enzymes involved in capsanthin biosynthesis likely evolved through this process of duplication and divergence.

The evolutionary success of capsanthin-producing lineages demonstrates the adaptive value of this compound in diverse ecological contexts. Species that evolved the ability to produce capsanthin gained significant advantages in terms of stress tolerance, pathogen resistance, and reproductive success. These advantages contributed to the ecological dominance of many capsanthin-producing families in their respective habitats.

Environmental changes throughout angiosperm evolutionary history have influenced the evolution of capsanthin biosynthesis. Climate fluctuations, atmospheric composition changes, and shifting biotic interactions all created selective pressures that shaped the evolution of carotenoid production. The ability to produce capsanthin provided buffering against environmental uncertainty and contributed to the evolutionary resilience of producing lineages.

The ongoing evolution of capsanthin biosynthesis continues in response to contemporary environmental challenges. Climate change, altered pathogen pressures, and changing pollinator communities all create new selective pressures that may drive further evolution of capsanthin production. Understanding these evolutionary dynamics is crucial for predicting how capsanthin-producing species will respond to future environmental changes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Deep carmine-red needles from petroleum ether

XLogP3

10.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

584.42294564 g/mol

Monoisotopic Mass

584.42294564 g/mol

Heavy Atom Count

43

LogP

log kow = 13.2 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

176 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

420NY1J57N

Vapor Pressure

4.65X10-18 mm Hg at 25 °C (estimated)

Other CAS

465-42-9

Absorption Distribution and Excretion

The pharmacokinetics of dietary capsanthin were determined in four male volunteers with plasma essentially free of capsanthin at the beginning of the study. They received paprika juice for 1 week, equivalent to three doses of 5.4 umol capsanthin/day, for a total of 16.2 umol/day. The level of capsanthin in plasma reached a plateau (0.10-0.12 umol/L) between day 2 and day 7, and capsanthin was not detectable in plasma by day 16. Capsanthin was distributed in the plasma lipoproteins after 1 week as follows: very low density lipoprotein, 13 +/- 3%; low-density lipoprotein, 44 +/- 3%; and high-density lipoprotein, 43 +/- 3%.
In a /study/ involving the single ingestion of paprika juice (equivalent to 34.2 umol capsanthin) by the same men, the plasma concentration of capsanthin ranged from 0.10 to 0.29 umol/L at 8 hr after ingestion. In contrast, the elevation of the plasma concentration of an acyclic hydrocarbon carotenoid, lycopene, by a single ingestion of tomato soup (equivalent to 186.3 mmol lycopene) in the same subjects was minimal (0.02-0.06 mmol/L). The areas under the plasma concentration-time curves for capsanthin between 0 and 74 hr and for lycopene between 0 and 72 hr were 4.68 +/- 1.22 and 0.81 +/- 0.17 (umol.hr)/L, respectively. The half-lives were calculated to be 20.1 +/- 1.3 hr for capsanthin and 222 +/- 15 hr for lycopene. It was concluded that the clearance of capsanthin is much faster than that of lycopene, although capsanthin is transported into plasma lipoproteins in larger amounts.
The bioavailability of carotenoids from a paprika oleoresin (zeaxanthin, beta- cryptoxanthin, beta-carotene, capsanthin, capsorubin) was assessed in humans. After overnight fasting, nine volunteers ingested a single dose of a paprika oleoresin containing 6.4 mg zeaxanthin, 4.2 mg beta-cryptoxanthin, 6.2 mg beta-carotene, 35.0 mg capsanthin and 2.0 mg capsorubin. At different time points, the carotenoid pattern in the chylomicron fraction of whole blood was analyzed to evaluate carotenoid absorption. From the major carotenoids present in the paprika oleoresin, only zeaxanthin, beta-cryptoxanthin and beta-carotene were detectable in measurable amounts. Although the xanthophylls in paprika oleoresin were mainly present as mono- or diesters, only free zeaxanthin and beta-cryptoxanthin were found. The bioavailability of the pepper-specific carotenoids capsanthin and capsorubin from paprika oleoresin was found to be very low.

Metabolism Metabolites

/A/ study in which rats were gavaged with a mixture of capsaicinoids /was reported/. These substances were extensively metabolized by a variety of metabolic pathways, including 1) hydrolysis of the acid-amide bond and deamination to form vanillylamine, 2) hydroxylation of the vanillyl ring, 3) oxidation of the hydroxyl group in the ring and 4) oxidation of the terminal carbon in the sidechain. /Capsaicinoids/
Later steps of carotenoid biosynthesis catalyzed by cyclase enzymes involve the formation of alpha, beta, and kappa-rings. Examination of the primary structure of lycopene beta-cyclase revealed 55% identity with that of antheraxanthin kappa-cyclase. Recombinant lycopene beta-cyclase afforded only beta-carotene, while recombinant antheraxanthin kappa-cyclase catalyzed the formation of beta-carotene from lycopene as well as the conversion of antheraxanthin into the kappa-carotenoid capsanthin. Since the formation of beta- and kappa-rings involves a transient carotenoid carbocation, this suggests that both cyclases initiate and/or neutralize the incipient carbocation by similar mechanisms. Several amine derivatives protonated at physiological pH were used to examine the molecular basis of this phenomenon. The beta-and kappa-cyclases displayed similar inhibition patterns. Affinity or photoaffinity labeling using p-dimethylamino-benzenediazonium fluoroborate, N,N-dimethyl-2-phenylaziridinium, and nicotine irreversibly inactivated both cyclase enzymes. Photoaffinity labeling using [H(3)]nicotine followed by radiosequence analysis and site-directed mutagenesis revealed the existence of two cyclase domains characterized by the presence of reactive aromatic and carboxylic amino acid residues. /Investigators/ propose that these residues represent the "negative point charges" involved in the coordination of the incipient carotenoid carbocations.

Wikipedia

Capsanthin
Azilsartan

Biological Half Life

... In a /study/ involving the single ingestion of paprika juice (equivalent to 34.2 umol capsanthin) The half-lives /after a single ingestion of paprika juice (equivalent to 34.2 umol capsanthin)/ were calculated to be 20.1 +/- 1.3 hr for capsanthin and 222 +/- 15 hr for lycopene. ...

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

... Extracted from paprika.

Dates

Last modified: 08-15-2023
1: Scholz M, Flender O, Lenzer T, Oum K. Ultrafast Excited-State Dynamics of all-trans-Capsanthin in Organic Solvents. J Phys Chem A. 2017 Nov 9;121(44):8380-8388. doi: 10.1021/acs.jpca.7b08252. Epub 2017 Nov 1. PubMed PMID: 29090578.
2: Chen J, Zhang X, Zhang Y, Wang W, Li S, Wang Y, Hu M, Liu L, Bi H. Understanding the Capsanthin Tails in Regulating the Hydrophilic-Lipophilic Balance of Carbon Dots for a Rapid Crossing Cell Membrane. Langmuir. 2017 Oct 3;33(39):10259-10270. doi: 10.1021/acs.langmuir.7b01992. Epub 2017 Sep 19. PubMed PMID: 28874049.
3: Jo SJ, Kim JW, Choi HO, Kim JH, Kim HJ, Woo SH, Han BH. Capsanthin Inhibits both Adipogenesis in 3T3-L1 Preadipocytes and Weight Gain in High-Fat Diet-Induced Obese Mice. Biomol Ther (Seoul). 2017 May 1;25(3):329-336. doi: 10.4062/biomolther.2017.048. PubMed PMID: 28449555; PubMed Central PMCID: PMC5424644.
4: Nishino A, Yasui H, Maoka T. Reaction of Paprika Carotenoids, Capsanthin and Capsorubin, with Reactive Oxygen Species. J Agric Food Chem. 2016 Jun 15;64(23):4786-92. doi: 10.1021/acs.jafc.6b01706. Epub 2016 Jun 3. PubMed PMID: 27229653.

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